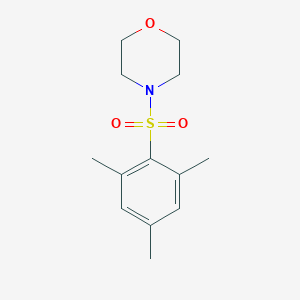![molecular formula C17H19BrN2O2S B225174 1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, cell survival, and neurotransmitter release.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. BRL-15572 has also been studied for its potential role in pain management, as it has been shown to reduce pain perception in animal models of neuropathic pain. Additionally, BRL-15572 has been studied for its potential use in treating drug addiction and depression.
Mecanismo De Acción
BRL-15572 acts as a selective antagonist of the sigma-1 receptor, which is a protein that is located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in various physiological processes, including pain perception, cell survival, and neurotransmitter release. BRL-15572 binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on these physiological processes.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. BRL-15572 has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which may contribute to its effects on pain perception and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BRL-15572 in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise targeting of this protein. Additionally, BRL-15572 has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. One limitation of using BRL-15572 in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on BRL-15572. One potential avenue is to further explore its potential therapeutic applications in various diseases and conditions, including stroke, traumatic brain injury, pain management, addiction, and depression. Additionally, further research is needed to fully understand the mechanism of action of BRL-15572 and its downstream effects on various physiological processes. Finally, the development of more soluble forms of BRL-15572 may allow for more widespread use in experimental settings.
Métodos De Síntesis
BRL-15572 can be synthesized by reacting 1-(5-bromo-2-methylphenyl)piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified using column chromatography to obtain BRL-15572 in its pure form.
Propiedades
Nombre del producto |
1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine |
|---|---|
Fórmula molecular |
C17H19BrN2O2S |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methylphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H19BrN2O2S/c1-14-7-8-15(18)13-17(14)23(21,22)20-11-9-19(10-12-20)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 |
Clave InChI |
JWZDCGYLIRCGIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)


![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)



![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)